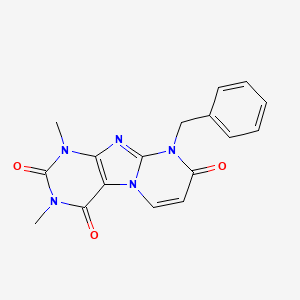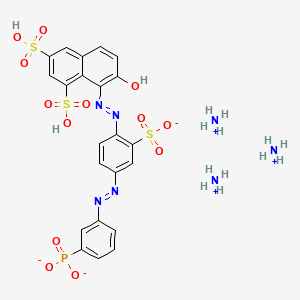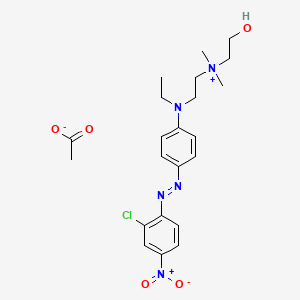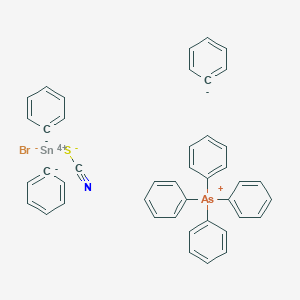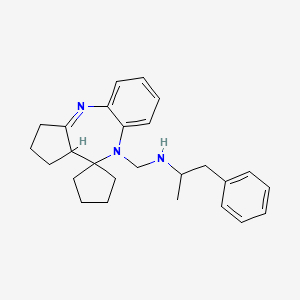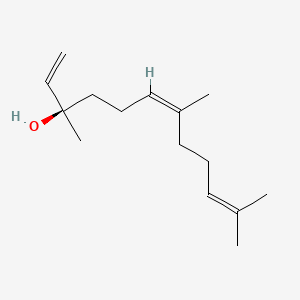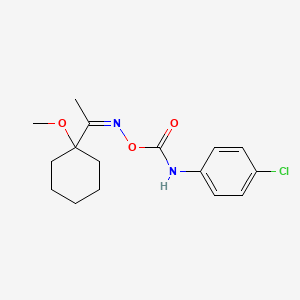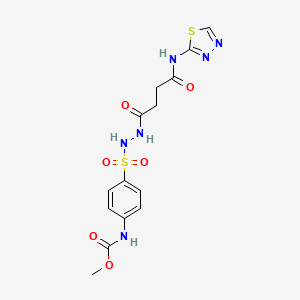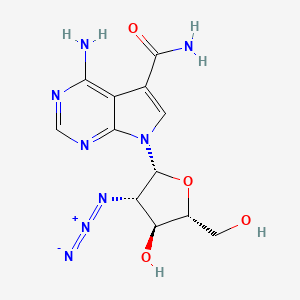![molecular formula C15H43O4Si6 B12721101 1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane CAS No. 94237-16-8](/img/structure/B12721101.png)
1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane is an organosilicon compound with the molecular formula C12H36O4Si5. This compound is known for its unique structure, which includes multiple silicon-oxygen bonds, making it a part of the siloxane family. It is commonly used in various industrial applications due to its chemical stability and unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane typically involves the reaction of trimethylsilyl chloride with siloxane compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol groups.
Reduction: Reduction reactions can convert it into simpler siloxane compounds.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various siloxane derivatives, which can be further utilized in different applications. For example, oxidation can produce silanol groups, which are useful in the synthesis of other organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: Its unique properties make it useful in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential in creating biocompatible materials for medical implants and devices.
Wirkmechanismus
The mechanism of action of 1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane involves its interaction with various molecular targets. The silicon-oxygen bonds in the compound provide it with unique properties, such as flexibility and resistance to degradation. These properties make it effective in applications where durability and stability are required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrakis(trimethylsiloxy)silane
- Tris(trimethylsiloxy)phenylsilane
- 1,1,1,5,5,5-Hexamethyl-3,3-bis(trimethylsiloxy)trisiloxane
Uniqueness
Compared to similar compounds, 1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane stands out due to its specific structural arrangement, which provides it with enhanced chemical stability and unique reactivity. This makes it particularly valuable in applications requiring high-performance materials .
Eigenschaften
CAS-Nummer |
94237-16-8 |
|---|---|
Molekularformel |
C15H43O4Si6 |
Molekulargewicht |
456.01 g/mol |
InChI |
InChI=1S/C15H43O4Si6/c1-20(2)16-24(12,13)14-15-25(17-21(3,4)5,18-22(6,7)8)19-23(9,10)11/h14-15H2,1-13H3 |
InChI-Schlüssel |
LGJLPMYXDWSWCM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)O[Si](C)(C)CC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



